
Application Notes and Protocols for Acriflavine
Hydrochloride in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acriflavine hydrochloride

Cat. No.: B1666551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acriflavine hydrochloride (ACF), a fluorescent acridine dye, is a versatile tool in flow

cytometry with applications in cell cycle analysis, apoptosis detection, and the study of

multidrug resistance.[1] As an intercalating agent, it binds to nucleic acids, allowing for the

quantitative assessment of cellular DNA content.[2] Its fluorescent properties also enable its

use as a substrate for efflux pumps, making it valuable for functional assays of multidrug

resistance. This document provides detailed protocols for the application of acriflavine
hydrochloride in these key areas of cell analysis.

Key Applications and Data Presentation
The following table summarizes the key applications of acriflavine hydrochloride in flow

cytometry and provides a starting point for experimental parameters. Note that optimal

conditions may vary depending on the cell type and experimental setup.
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Application Principle
Recommended
Concentration

Incubation
Time

Excitation/Emi
ssion (nm)

Cell Cycle

Analysis

Stoichiometric

binding to DNA

allows for

discrimination of

G0/G1, S, and

G2/M phases

based on

fluorescence

intensity.[3]

1 - 10 µM
30 minutes - 48

hours
~488 / ~520

Apoptosis

Detection

Alterations in

membrane

permeability and

nuclear

condensation

during apoptosis

lead to

differential

uptake and

fluorescence of

acriflavine.

0.5 - 5 µM 15 - 60 minutes ~488 / ~520

Multidrug

Resistance

(MDR) Assay

Acriflavine is a

substrate for

ABC transporter

proteins (efflux

pumps).[4] Cells

with higher MDR

activity will

exhibit lower

intracellular

fluorescence due

to active efflux of

the dye.[4]

1 - 5 µM 30 - 60 minutes ~488 / ~520
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Experimental Protocols
Cell Cycle Analysis using Acriflavine Hydrochloride
This protocol details the steps for analyzing the cell cycle distribution of a cell population using

acriflavine hydrochloride staining.

Materials:

Acriflavine Hydrochloride (ACF)

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)

RNase A (100 µg/mL)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Flow cytometer with a blue laser (488 nm)

Protocol:

Cell Preparation:

Harvest approximately 1 x 10^6 cells per sample.

Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

Fixation:

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell

suspension.

Incubate the cells on ice or at -20°C for at least 2 hours. Note: Cells can be stored in

ethanol at -20°C for several weeks.
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Staining:

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

Wash the cell pellet with 5 mL of Flow Cytometry Staining Buffer. Centrifuge and discard

the supernatant.

Resuspend the cell pellet in 1 mL of a staining solution containing acriflavine
hydrochloride (1-10 µM) and RNase A (100 µg/mL) in Flow Cytometry Staining Buffer.

Incubate at room temperature for 30 minutes, protected from light.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer using a 488 nm laser for excitation.

Collect the fluorescence emission using a filter appropriate for green fluorescence (e.g.,

530/30 nm).

Acquire data for at least 10,000 events per sample.

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S,

and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow

Harvest & Wash Cells Fix with 70% Ethanol
Suspend in PBS

Stain with Acriflavine & RNase A
Wash with Staining Buffer

Flow Cytometry Analysis
Acquire Data

Click to download full resolution via product page

Caption: Workflow for cell cycle analysis using acriflavine hydrochloride.

Apoptosis Detection using Acriflavine Hydrochloride
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This protocol provides a method to distinguish between live, early apoptotic, and late

apoptotic/necrotic cells based on their differential staining with acriflavine hydrochloride.

Materials:

Acriflavine Hydrochloride (ACF)

Annexin V Binding Buffer (10X)

Propidium Iodide (PI) or other viability dye (optional, for dual staining)

Phosphate-Buffered Saline (PBS)

Flow cytometer with a blue laser (488 nm)

Protocol:

Cell Preparation:

Induce apoptosis in your cell line using a known method. Include a non-treated control.

Harvest approximately 1-5 x 10^5 cells per sample.

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

Staining:

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock in deionized water.

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of acriflavine hydrochloride solution (to a final concentration of 0.5-5 µM).

(Optional) Add 5 µL of a viability dye like Propidium Iodide.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:
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Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analyze the samples immediately on a flow cytometer.

Use a 488 nm laser for excitation and collect fluorescence in the green (~520 nm for

Acriflavine) and red (~617 nm for PI, if used) channels.

Distinguish cell populations:

Live cells: Low acriflavine fluorescence.

Early apoptotic cells: Higher acriflavine fluorescence.

Late apoptotic/necrotic cells: High acriflavine and high PI fluorescence (if used).

Apoptosis Detection Workflow

Induce Apoptosis & Harvest Cells Wash with PBS Stain with Acriflavine (+/- PI)
Resuspend in Binding Buffer

Flow Cytometry Analysis
Add Binding Buffer

Click to download full resolution via product page

Caption: Workflow for apoptosis detection using acriflavine hydrochloride.

Multidrug Resistance (MDR) Efflux Assay
This protocol measures the activity of multidrug resistance efflux pumps by quantifying the

retention of acriflavine hydrochloride.

Materials:

Acriflavine Hydrochloride (ACF)

Cell culture medium

Efflux pump inhibitor (e.g., Verapamil, as a positive control)
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Phosphate-Buffered Saline (PBS)

Flow cytometer with a blue laser (488 nm)

Protocol:

Cell Preparation:

Culture cells to be tested for MDR activity. Include a known MDR-positive and a sensitive

cell line as controls if available.

Harvest approximately 1 x 10^6 cells per sample.

Wash the cells once with cold PBS.

Acriflavine Loading:

Resuspend the cells in pre-warmed cell culture medium containing 1-5 µM acriflavine
hydrochloride.

Incubate for 30-60 minutes at 37°C to allow for dye uptake.

(Optional) For the inhibitor control, pre-incubate a sample of cells with an efflux pump

inhibitor (e.g., 50 µM Verapamil) for 30 minutes before adding acriflavine.

Efflux and Analysis:

After the loading period, wash the cells twice with cold PBS to remove extracellular

acriflavine.

Resuspend the cells in fresh, pre-warmed culture medium.

Analyze the intracellular fluorescence immediately on a flow cytometer (Time point 0).

Incubate the cells at 37°C and analyze again at various time points (e.g., 30, 60, and 120

minutes) to measure the efflux of the dye.
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Cells with high MDR activity will show a more rapid decrease in fluorescence over time

compared to sensitive cells or cells treated with an inhibitor.

MDR Efflux Assay Principle

Cell

MDR Pump

Acriflavine Out

Acriflavine In

Inhibitor

Click to download full resolution via product page

Caption: Principle of the multidrug resistance efflux assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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